![molecular formula C9H12F6N2O3 B2698734 2,2,2-Trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide CAS No. 132234-67-4](/img/structure/B2698734.png)
2,2,2-Trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide
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Overview
Description
2,2,2-Trifluoroacetic acid is an organofluorine compound with the chemical formula CF3CO2H . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . It is a colorless liquid with a vinegar-like odor . The molecule has three fluorine atoms, which gives it strong electrophilicity and strong acidity .
Synthesis Analysis
Trifluoroacetic acid (TFA) is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction can be represented as follows:CH3COCl + 4 HF → CF3COF + 3 H2 + HCl CF3COF + H2O → CF3COOH + HF
If desired, this compound may be dried by the addition of trifluoroacetic anhydride .
Molecular Structure Analysis
The molecular weight of 2,2,2-Trifluoroacetic acid is 114.0233 . The IUPAC Standard InChI isInChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)
. The chemical structure is available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis
TFA is the precursor to many other fluorinated compounds such as trifluoroacetic anhydride, trifluoroperacetic acid, and 2,2,2-trifluoroethanol . It is a reagent used in organic synthesis because of a combination of convenient properties: volatility, solubility in organic solvents, and its strength as an acid .Physical And Chemical Properties Analysis
TFA is a colorless liquid with a pungent/vinegar odor . It has a density of 1.489 g/cm3 at 20 °C . The melting point is -15.4 °C and the boiling point is 72.4 °C . It is miscible in water . The acidity (pKa) is 0.52 .Scientific Research Applications
- TFA acts as a mobile phase component in HPLC analysis. Researchers use it for:
High-Performance Liquid Chromatography (HPLC)
These applications highlight the significance of TFA and its derivatives in scientific research across multiple disciplines. Researchers continue to explore their potential in drug discovery, materials science, and beyond . If you need further details or additional applications, feel free to ask!
Mechanism of Action
The highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group weakens the oxygen-hydrogen bond (allowing for greater acidity) and stabilizes the anionic conjugate base . This makes TFA a stronger acid than acetic acid, having an acid ionization constant, Ka, that is approximately 34,000 times higher .
Safety and Hazards
Future Directions
As a reagent, TFA is widely used in organic chemistry for various purposes . Its strong acidity and volatility make it a useful tool in the synthesis of many other fluorinated compounds . Future research and development will likely continue to explore its potential applications in various fields of chemistry.
properties
IUPAC Name |
2,2,2-trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.C2HF3O2/c8-7(9,10)6(13)12-5-1-3-11-4-2-5;3-2(4,5)1(6)7/h5,11H,1-4H2,(H,12,13);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLHHTCGWZEINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide | |
CAS RN |
132234-67-4 |
Source
|
Record name | 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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